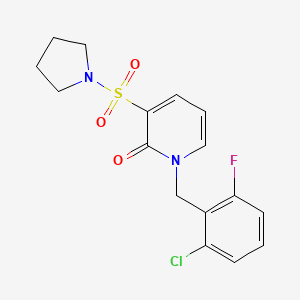

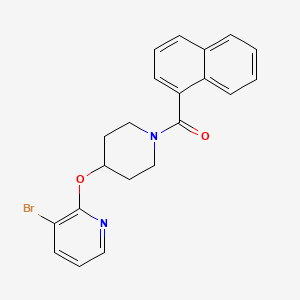

1-(2-chloro-6-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step chemical reactions, starting from simple precursors to achieve the desired structure. For instance, the synthesis of related pyridine and pyrrolidine derivatives has been achieved through various methods, including palladium-catalyzed cyanation/reduction sequences and reactions involving chlorination and selective monodechlorination processes to afford the nicotinic acid intermediates (Xin Wang et al., 2006).

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. X-ray crystallography is a common technique used for this purpose, providing insights into the compound's crystal system, space group, bond angles, and lengths. For example, a related compound exhibited a triclinic system with detailed metrics, demonstrating the complex intermolecular interactions and hydrogen bonding stabilizing the crystal structure (Lv Zhi, 2009).

Chemical Reactions and Properties

Chemical reactions involving pyrrolidine and pyridine derivatives can include nitration, bromination, iodination, and reactions with Mannich bases, predominantly affecting specific positions on the molecule. These reactions are critical for modifying the compound's structure to explore new properties or enhance its activity (R. Herbert & D. Wibberley, 1969).

Applications De Recherche Scientifique

Synthesis and Characterization

Research on heterocyclic compounds similar to the specified chemical structure focuses on synthesis, characterization, and the study of their reactivity. For instance, the synthesis of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one involves hydride transfer reactions and is characterized by various spectroscopic methods, such as X-ray diffraction, FT-IR, and NMR. This process is crucial for developing compounds with potential applications in nonlinear optics due to their hyperpolarizability and molecular electrostatic potential characteristics (Murthy et al., 2017).

Potential for Anti-Cancerous Drug Development

Compounds with similar fluorobenzyl and pyrrolidinylsulfonyl groups have been investigated for their structural and stereogenic properties, DNA interactions, antimicrobial, and cytotoxic activities. Such studies are fundamental in developing new anti-cancerous drugs, demonstrating the compound's potential in medicinal chemistry (Öztürk et al., 2019).

Imaging and Diagnostic Applications

Research on fluorinated imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, which share structural similarities with the specified compound, has shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors. These compounds have applications in positron emission tomography (PET) imaging for studying neurodegenerative disorders, highlighting the compound's relevance in diagnostic imaging (Fookes et al., 2008).

Materials Science Applications

Compounds with pyrrolidinylsulfonyl groups have been utilized in the synthesis of conducting polymers from low oxidation potential monomers based on pyrrole via electropolymerization. This research underscores the potential application of such compounds in developing new materials with desirable electrical conductivity properties (Sotzing et al., 1996).

Propriétés

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClFN2O3S/c17-13-5-3-6-14(18)12(13)11-19-8-4-7-15(16(19)21)24(22,23)20-9-1-2-10-20/h3-8H,1-2,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVBMKCKDXOETG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chloro-6-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-5-(N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)sulfamoyl)benzamide](/img/structure/B2491194.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine](/img/structure/B2491195.png)

methanone dihydrochloride](/img/structure/B2491199.png)

![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2491203.png)

![N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2491205.png)

![3-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B2491207.png)

![1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2491210.png)

![3-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2491213.png)

![ethyl 4-[5-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2491214.png)

![2-{[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2491216.png)